Cas no 361173-96-8 (ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate)

ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate
- 361173-96-8
- ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- AKOS024600732
- Oprea1_044419
- HMS601N21
- ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- SR-01000445932-1
- ChemDiv1_005235
- ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
- SR-01000445932
- F0834-0007
- 1-Piperazinecarboxylic acid, 4-[[4-[[(6-methoxy-2-benzothiazolyl)amino]carbonyl]phenyl]sulfonyl]-, ethyl ester
-
- インチ: 1S/C22H24N4O6S2/c1-3-32-22(28)25-10-12-26(13-11-25)34(29,30)17-7-4-15(5-8-17)20(27)24-21-23-18-9-6-16(31-2)14-19(18)33-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27)
- InChIKey: GTHZWGITNDWQKJ-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC)=O)CCN(S(C2=CC=C(C(NC3=NC4=CC=C(OC)C=C4S3)=O)C=C2)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 504.11372685g/mol
- どういたいしつりょう: 504.11372685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 822
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- 密度みつど: 1.443±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.49±0.70(Predicted)
ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0834-0007-2μmol |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0834-0007-3mg |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0834-0007-100mg |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0834-0007-20mg |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0834-0007-5μmol |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0834-0007-1mg |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0834-0007-5mg |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA60668-50mg |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F0834-0007-50mg |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0834-0007-15mg |
ethyl 4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate |
361173-96-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylateに関する追加情報
Professional Introduction to Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate (CAS No. 361173-96-8)
Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate, a compound with the CAS number 361173-96-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural complexity and functional diversity of this molecule make it a subject of intense research interest, particularly in the development of novel therapeutic agents.
The molecular structure of Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate features a piperazine core, which is a well-known pharmacophore in drug design. Piperazine derivatives are widely recognized for their role in various biological processes and have been successfully incorporated into numerous drugs. The presence of the carbamoyl and sulfonyl groups further enhances the pharmacological potential of this compound, making it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The benzene ring substituted with a sulfonyl group and a carbamoyl moiety attached to it creates a rich array of possible interactions with proteins and enzymes. These interactions are crucial for modulating biological pathways and have been extensively studied in the context of drug development. The benzothiazole moiety, another key component of this molecule, is known for its antimicrobial and anti-inflammatory properties, adding another layer of therapeutic potential.
Recent studies have highlighted the importance of Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate in the development of new drugs targeting neurological disorders. The piperazine core, in particular, has been shown to exhibit neuroprotective effects, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's ability to cross the blood-brain barrier suggests that it could be an effective treatment for central nervous system disorders.
The synthesis of Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. These techniques include palladium-catalyzed cross-coupling reactions, which are essential for forming the complex aromatic ring systems present in this molecule. The synthesis also involves careful protection-deprotection strategies to ensure that each functional group is correctly positioned.
In terms of pharmacokinetic properties, Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate has shown promising results in preclinical studies. These studies indicate that the compound has good solubility and stability under physiological conditions, which are critical factors for its absorption and distribution in the body. Furthermore, preliminary toxicity studies suggest that the compound is well-tolerated at therapeutic doses, making it a safe candidate for further clinical development.
The potential applications of Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate extend beyond neurological disorders. Researchers are exploring its potential use in treating inflammatory diseases and cancer. The anti-inflammatory properties of the benzothiazole moiety make it an attractive candidate for developing new anti-inflammatory drugs. Additionally, the compound's ability to inhibit certain enzymes involved in cancer cell proliferation suggests that it could be used in oncology treatments.
The ongoing research into Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate is driven by its unique structural features and promising pharmacological properties. As more data becomes available from preclinical and clinical studies, the therapeutic potential of this compound will continue to be evaluated. The advancements in synthetic chemistry and drug discovery technologies are expected to further enhance our understanding of how this molecule can be optimized for various therapeutic applications.
In conclusion, Ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate (CAS No. 361173-96-8) represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile molecule with potential applications in multiple therapeutic areas. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for improving human health and well-being.
361173-96-8 (ethyl 4-{4-(6-methoxy-1,3-benzothiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate) 関連製品
- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 2680770-74-3(benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 92143-31-2((E)-Ceftriaxone)
- 2375268-99-6(2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 2228320-62-3(3-(2-bromo-6-fluorophenyl)propane-1-thiol)



